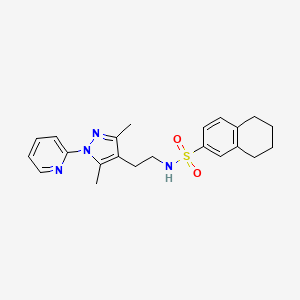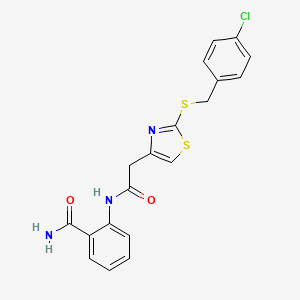![molecular formula C20H19ClN4O3 B2841528 2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941936-53-4](/img/structure/B2841528.png)
2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazine, a six-membered heterocyclic ring containing three nitrogens . Triazines are known to play important roles in various fields such as medicinal and agricultural, possessing activities like anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, antimalarial, and antimicrobial .
Synthesis Analysis
Triazines can be synthesized using an appropriate synthetic route with regard to essential pharmacophores . A novel series of 2-(m-Chlorobenzyl)-4-substituted-1, 1, 3-trioxo-2H, 4H-pyrazolo [4, 5-e] [1, 2, 4] thiadiazines were synthesized and evaluated for their anti-HIV replication in MT-4 cell cultures .Molecular Structure Analysis
Triazine is categorized into three isomeric forms based on the nitrogen position present in the ring system: 1, 2, 3-triazine (vicinal triazine), 1, 2, 4-triazine (asymmetrical triazine or isotriazine), and 1, 3, 5-triazine (symmetrical or s-triazine or cyanidine) .Chemical Reactions Analysis
Triazines have a weakly basic property. Their isomers have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antiviral Activity : A study by Kim et al. (1978) explored the synthesis and antiviral activity of nucleosides and nucleotides of imidazo[1,2-a]-s-triazine, a related compound, indicating potential antiviral properties (Kim et al., 1978).
Synthetic Chemistry : Pozharskii et al. (1992) discussed the formation of 3-amino-1,2,4-triazines through the thermolysis of condensed N-amino-α-azidoimidazoles, demonstrating its significance in synthetic chemistry (Pozharskii et al., 1992).
Potential Biological Activity : The study by Wasilewska et al. (2011) synthesized highly functionalized tetrahydropyridines, including derivatives of diimidazo[1,2-c:1',2'-e]pyrido[1,2-a][1,3,5]triazine, highlighting their potential biological activity (Wasilewska et al., 2011).
Antimicrobial Activities : Bektaş et al. (2007) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which could be relevant for research into similar compounds (Bektaş et al., 2007).
Antiproliferative Activity : Hranjec et al. (2012) focused on the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, examining their antiproliferative activity, which could inform similar studies on related compounds (Hranjec et al., 2012).
CO2 Capture : Sekizkardes et al. (2014) synthesized triazine-based benzimidazole-linked polymers, showcasing their high CO2 capture capabilities. This could guide research into similar triazine derivatives (Sekizkardes et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-2-28-16-9-7-15(8-10-16)23-11-12-24-18(26)19(27)25(22-20(23)24)13-14-5-3-4-6-17(14)21/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBXEYGSSDYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)
![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)
![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2841461.png)





![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)